(+)-a-Aminomethyl-o-chlorobenzyl alcohol
Overview
Description
(+)-a-Aminomethyl-o-chlorobenzyl alcohol, also known as 2-amino-1-(2-chlorophenyl)ethanol, is a chemical compound used in scientific research. It has diverse applications, including drug synthesis and organic chemistry reactions.
Molecular Structure Analysis
The molecular formula of (+)-a-Aminomethyl-o-chlorobenzyl alcohol is C8H10ClNO, with a molecular weight of approximately 171.62 g/mol . The structure consists of a chlorobenzene ring with an attached amino group and a hydroxyl group.Scientific Research Applications
Novel Synthetic Methods
- The tandem O-H insertion/[1,3]-alkyl shift reaction between benzylic alcohols and rhodium azavinyl carbenoids, derived from N-sulfonyl-1,2,3-triazoles, represents a groundbreaking strategy. This method facilitates the cleavage of C-OH bonds to form C-C bonds, offering a new avenue for constructing α-aminoketones, suggesting a potential relevance to the synthetic utility of "(+)-a-Aminomethyl-o-chlorobenzyl alcohol" and its derivatives (Mi et al., 2016).
Oxidation to Carbonyl Compounds
- A method for the mild and chemoselective oxidation of alcohols to carbonyl compounds has been developed. This process efficiently converts primary and beta-amino alcohols to their corresponding aldehydes and alpha-amino aldehydes at room temperature, indicating the potential for selective transformations of compounds like "(+)-a-Aminomethyl-o-chlorobenzyl alcohol" (De Luca, Giacomelli, & Porcheddu, 2001).
Heterocycle Synthesis
- The synthesis of homochiral fused tri- and tetrazoles-piperazines from β-amino alcohols showcases the versatility of these compounds in generating complex heterocyclic systems. This process, involving chlorination and cycloaddition, highlights the synthetic potential of β-amino alcohols and their derivatives (Couty, Durrat, & Prim, 2004).
Photocatalytic Oxidation
- The photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light irradiation, demonstrates a sustainable approach to converting alcohols to more valuable carbonyl compounds. This method's high conversion and selectivity could be relevant for similar transformations in "(+)-a-Aminomethyl-o-chlorobenzyl alcohol" (Higashimoto et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(1S)-2-amino-1-(2-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFIEHMABUVLC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426750 | |
Record name | (+)-a-Aminomethyl-o-chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-a-Aminomethyl-o-chlorobenzyl alcohol | |
CAS RN |
128704-85-8 | |
Record name | (+)-a-Aminomethyl-o-chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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